molecular formula C17H19N7O2 B2437012 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1788557-55-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2437012
CAS RN: 1788557-55-0
M. Wt: 353.386
InChI Key: PWXNDMXDGYINJT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a furan ring. Compounds containing these functional groups are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the triazole ring might undergo reactions with electrophiles, and the piperazine ring might undergo reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole and piperazine rings might increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

The synthesis of novel 1,2,4-triazole derivatives has led to promising anticancer agents. In particular, compounds derived from this structure have been evaluated against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. These findings suggest potential applications in cancer therapy .

Aromatase Inhibition

Molecular docking studies revealed that these derivatives interact with the binding pocket of the aromatase enzyme. Aromatase inhibitors are crucial in breast cancer treatment, as they suppress estrogen production. The ability of this compound to bind to aromatase suggests a potential role in hormone-related cancers .

Antiproliferative Properties

Heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring, often exhibit potent antiproliferative effects. Compound 10j, bearing a 2,4-difluoro group, demonstrated adequate cytotoxicity. Further exploration of its mechanism of action could reveal additional applications .

Cytotoxicity Screening

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT. This compound class may hold promise as potential cytotoxic agents .

Targeting MV4-11 Cells

Another triazole derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, exhibited potent antiproliferative activity with an IC50 of 2 μM against MV4-11 cells. This suggests a specific application in targeting these leukemia cells .

Pharmacokinetics and Toxicological Properties

The 1,2,4-triazole scaffold’s ability to form hydrogen bonds with various targets can improve pharmacokinetics and toxicological properties. Further studies are needed to explore its safety profile and potential clinical applications .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some 1,2,4-triazole derivatives have been found to inhibit certain enzymes, which can lead to anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of new synthesis methods and the investigation of its physical and chemical properties .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-12-7-14(13(2)26-12)17(25)23-5-3-22(4-6-23)15-8-16(20-10-19-15)24-11-18-9-21-24/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXNDMXDGYINJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

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